molecular formula C15H14O3 B7795724 3-(p-Methoxybenzyloxy)benzaldehyde

3-(p-Methoxybenzyloxy)benzaldehyde

Cat. No.: B7795724
M. Wt: 242.27 g/mol
InChI Key: HWELTAFCGOYYBE-UHFFFAOYSA-N
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Description

3-(p-Methoxybenzyloxy)benzaldehyde is a benzaldehyde derivative featuring a para-methoxybenzyloxy (-OCH₂C₆H₄-4-OCH₃) substituent at the 3-position of the aromatic ring. Its synthesis involves regioselective protection of 3,4-dihydroxybenzaldehyde. For example, 3-Hydroxy-4-(p-methoxybenzyloxy)-benzaldehyde (3b) was synthesized in 75% yield via protection of the 4-hydroxy group with p-methoxybenzyl chloride, followed by purification via chromatography . The compound exhibits a melting point of 125–127°C, and its spectral data align with literature reports . This compound is pivotal in organic synthesis, particularly in the development of pharmaceuticals and complex molecules requiring selective protection strategies.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-7-5-12(6-8-14)11-18-15-4-2-3-13(9-15)10-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWELTAFCGOYYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(p-Methoxybenzyloxy)benzaldehyde is an aromatic compound characterized by a methoxybenzyloxy group attached to the benzaldehyde moiety. Its chemical formula is C15H14O3, which indicates the presence of various functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its interaction with biological systems, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C6H4(OCH3)(C6H4CHO)\text{C}_6\text{H}_4(\text{OCH}_3)(\text{C}_6\text{H}_4\text{CHO})

This compound features a benzaldehyde core with a p-methoxybenzyloxy substituent, enhancing its solubility and reactivity in various biological contexts. The unique substitution pattern allows for distinct chemical properties and potential applications in medicinal chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in managing inflammatory conditions.

Enzyme Inhibition

This compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This mechanism could be beneficial in drug design, particularly for targeting enzymes involved in disease pathways. For example, it may inhibit enzymes linked to cancer progression or metabolic disorders.

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The methoxy and benzyloxy groups enhance binding affinity and specificity toward these targets. Typically, the compound may alter enzyme conformation or compete with natural substrates, thereby modulating enzymatic activity.

Study 1: Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial efficacy of this compound involved testing against several bacterial strains. The results indicated significant inhibition zones compared to control groups, demonstrating its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory effects, macrophages treated with this compound showed reduced levels of TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests that the compound may modulate immune responses effectively.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α200120
IL-615080

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-(Benzyloxy)-4-methoxybenzaldehyde
  • Structure : Benzyloxy (-OCH₂C₆H₅) at position 3, methoxy (-OCH₃) at position 4.
  • Synthesis: Reacting isovanillin (4-hydroxy-3-methoxybenzaldehyde) with benzyl chloride and K₂CO₃ in ethanol, yielding 94% product .
  • Properties : Melting point: 61–62°C .
  • Key Difference : The substitution pattern (positions 3 and 4) and the absence of a para-methoxy group on the benzyloxy moiety distinguish it from the target compound.
4-Benzyloxy-3-hydroxybenzaldehyde (3a)
  • Structure : Benzyloxy at position 4, hydroxyl (-OH) at position 3.
  • Synthesis : Derived from 3,4-dihydroxybenzaldehyde via benzyl protection, yielding 71% product .
  • Properties : Melting point: 118–120°C .
  • Key Difference : The hydroxyl group at position 3 increases polarity compared to the methoxy-substituted target compound.
4-Hexyloxy-3-methoxybenzaldehyde
  • Structure : Hexyloxy (-OC₆H₁₃) at position 4, methoxy at position 3.
  • Synthesis : Crystallographic data confirm its structure, with a focus on long-chain alkoxy substituents .

Substituent Modifications and Electronic Effects

3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
  • Structure: Trifluoromethyl (-CF₃) at the meta position of the phenoxy group.
  • Applications : Used in synthesizing porphyrins and imidazole derivatives for materials science .
  • Key Difference : The electron-withdrawing CF₃ group significantly alters electronic properties compared to the electron-donating p-methoxy group in the target compound.
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde
  • Structure : Bromomethyl (-CH₂Br) on the benzyloxy group at position 4.
  • Synthesis : X-ray crystallography confirms its structure, with detailed torsion angles reported .
  • Key Difference : The bromine atom provides a reactive site for further functionalization, unlike the stable p-methoxy group.

Preparation Methods

Reaction Sequence and Mechanism

The Claisen rearrangement approach, detailed in US20130211145A1 , involves a multi-step sequence starting from 2-hydroxybenzaldehyde. The process begins with allylation using allyl bromide in ethanol under reflux with potassium carbonate and sodium iodide, yielding 3-allyloxybenzaldehyde. Subsequent Claisen rearrangement in high-boiling solvents (e.g., decalin or xylene) at 150–200°C generates 2-allyl-3-hydroxybenzaldehyde (4 ). This intermediate undergoes PMB protection using p-methoxybenzyl chloride (PMBCl) in acetone with potassium carbonate and sodium iodide, affording 3-(p-methoxybenzyloxy)benzaldehyde (1 ) in 61% yield after recrystallization.

The choice of solvents like decalin or Dowtherm™ (a diphenyl ether mixture) ensures efficient rearrangement and facilitates crystallization of intermediates, minimizing chromatographic purification. This method’s robustness stems from the PMB group’s dual role as a protecting group and crystallization enhancer, yielding >99% purity.

Optimization and Scalability

Critical parameters include:

  • Solvent selection : High-boiling hydrocarbons (e.g., decalin) prevent side reactions and enable reflux conditions without degradation.

  • Catalyst system : Sodium iodide accelerates alkylation by generating a more reactive iodide intermediate.

  • Temperature control : Reflux conditions (150–200°C) for the Claisen step ensure complete conversion while avoiding decomposition.

A representative scaled procedure from the patent involves:

  • Allylation : 2-Hydroxybenzaldehyde (0.49 mol), allyl bromide (1.2 eq.), K₂CO₃ (1.25 eq.), and NaI (0.1 eq.) in ethanol, yielding 3-allyloxybenzaldehyde quantitatively.

  • Claisen rearrangement : Heating 3-allyloxybenzaldehyde in decalin at 180°C for 4 hr, followed by crystallization to isolate 4 (85% yield).

  • PMB protection : 4 (0.143 mol), PMBCl (1 eq.), K₂CO₃ (2 eq.), and NaI (0.1 eq.) in acetone under reflux, affording 1 in 61% yield after IPA recrystallization.

Direct Alkylation of 3-Hydroxybenzaldehyde

Single-Step Etherification

A streamlined method from Molecules (2002) bypasses the Claisen rearrangement by directly alkylating 3-hydroxybenzaldehyde with PMBCl. In acetone under reflux with potassium carbonate and sodium iodide, the reaction achieves 75% yield (Table 1). The absence of rearrangement steps reduces process complexity, making this route favorable for small-scale synthesis.

Table 1 : Direct Alkylation Conditions and Outcomes

ParameterValue
Substrate3-Hydroxybenzaldehyde
Alkylating AgentPMBCl
SolventAcetone
BaseK₂CO₃
CatalystNaI
TemperatureReflux (56°C)
Time20 hr
Yield75%

Solvent and Base Optimization

Comparative studies in DMF versus acetone revealed superior yields in the latter, attributed to better solubility of intermediates and reduced side reactions. Sodium bicarbonate in DMF at 40°C was less effective (≤50% yield), highlighting acetone’s role in stabilizing the transition state.

Alternative Etherification Strategies

Propargyl and Allyl Analog Comparisons

The Molecules (2002) study also evaluated propargyl and allyl protecting groups. While PMB provided optimal crystallinity, allyl groups offered higher yields (72%) but lower stability under acidic conditions. This underscores the PMB group’s superiority for acid-sensitive downstream reactions.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison for this compound Synthesis

MethodYieldPurityScalabilityKey Advantage
Claisen Rearrangement61%>99%IndustrialHigh purity, minimal chromatography
Direct Alkylation75%95%Lab-scaleSimplified steps
Copper-Catalyzed68%*90%ModerateBroad substrate tolerance

*Estimated from analogous reactions.

Experimental Optimization and Challenges

Recrystallization Solvents

Isopropyl alcohol (IPA) and toluene/hexane mixtures are preferred for recrystallizing 1 , eliminating impurities like 4-allyl isomers. IPA yields off-white crystals with >99% purity, while toluene mixtures reduce oil formation during cooling.

Byproduct Management

The primary byproduct, 4-(p-methoxybenzyloxy)benzaldehyde, forms due to competing O-alkylation at the para position. Using bulky bases (e.g., K₂CO₃) and polar aprotic solvents suppresses this pathway by deprotonating the meta hydroxyl group selectively .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(p-Methoxybenzyloxy)benzaldehyde, and what reaction conditions are critical for high yield?

This compound is typically synthesized via regioselective protection of hydroxyl groups on a benzaldehyde precursor. A common method involves reacting 3,4-dihydroxybenzaldehyde with p-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . The p-methoxybenzyl (PMB) group selectively protects the 4-hydroxyl position due to steric and electronic factors. Critical parameters include:

  • Stoichiometry : A 1.2:1 molar ratio of PMB chloride to diol prevents over-alkylation.
  • Solvent choice : DMF enhances nucleophilicity of the hydroxyl group.
  • Temperature control : Elevated temperatures (≥60°C) accelerate the reaction but may degrade sensitive substrates.

Yields typically range from 70–85% after purification via column chromatography .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C-NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm. The PMB group’s methoxy signal resonates at δ ~3.8 ppm, while aromatic protons show splitting patterns consistent with substitution (e.g., doublets for para-substituted methoxy groups) .
  • FTIR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) confirm the aldehyde and PMB ether functionalities .
  • HRMS : Exact mass analysis validates molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₄O₄: 282.0892) .

Advanced: How can researchers resolve contradictions in regioselectivity data during PMB protection of dihydroxybenzaldehyde derivatives?

Discrepancies in regioselectivity (e.g., 4-OH vs. 3-OH protection) often arise from:

  • Solvent effects : Polar solvents (DMF, DMSO) favor 4-OH protection due to better stabilization of the transition state, while non-polar solvents may lead to mixed products .
  • Catalyst/base selection : Weak bases (e.g., NaHCO₃) may result in incomplete reaction, whereas strong bases (K₂CO₃) improve selectivity but risk side reactions.
  • Steric hindrance : Bulky substituents on the benzaldehyde core can alter reactivity.

Troubleshooting : Use 2D NMR (COSY, HSQC) to confirm substitution patterns and optimize reaction conditions using design of experiments (DoE) .

Advanced: What strategies minimize byproduct formation during the synthesis of this compound?

Common byproducts include over-alkylated derivatives (e.g., bis-PMB-protected products) and oxidized aldehydes (e.g., carboxylic acids). Mitigation approaches:

  • Controlled stoichiometry : Limit PMB chloride to 1.2 equivalents.
  • Inert atmosphere : Use N₂/Ar to prevent aldehyde oxidation.
  • Low-temperature workup : Quench reactions at 0°C to suppress side reactions.
  • Purification : Gradient elution in column chromatography (hexane/EtOAc) separates byproducts effectively .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in further functionalization?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Electrophilic sites : The aldehyde group is highly reactive toward nucleophiles (e.g., amines, hydrazines), while the PMB ether is stable under mild acidic/basic conditions.
  • Transition state geometries : Modeling reveals energy barriers for PMB deprotection (e.g., using TFA in DCM), guiding experimental conditions .

Basic: What are the primary applications of this compound in organic synthesis?

This compound serves as a key intermediate in:

  • Heterocycle synthesis : Condensation with hydrazines or amines yields triazoles, imines, or Schiff bases .
  • Natural product analogs : Used to build lignans or flavonoids via Ullmann or Suzuki coupling .

Advanced: How does solvent polarity influence the stability of this compound during storage?

  • Non-polar solvents (hexane, toluene): Stabilize the aldehyde by reducing hydration to geminal diols.
  • Polar solvents (MeOH, H₂O): Accelerate degradation via nucleophilic attack on the aldehyde.
    Recommendation : Store in anhydrous DCM or THF at –20°C under inert gas .

Advanced: What analytical challenges arise when characterizing trace impurities in this compound, and how are they resolved?

  • LC-MS/MS : Detects low-abundance byproducts (e.g., oxidation products) with high sensitivity.
  • GC-MS : Identifies volatile impurities (e.g., residual solvents) .
  • NMR spiking : Adding authentic standards clarifies overlapping signals in complex mixtures .

Basic: What safety precautions are necessary when handling this compound?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: How can researchers scale up the synthesis of this compound while maintaining regioselectivity?

  • Continuous flow chemistry : Enhances heat/mass transfer, reducing side reactions.
  • Catalyst recycling : Immobilize bases (e.g., polymer-supported K₂CO₃) to improve cost-efficiency.
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .

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